molecular formula C13H17Cl2N3O B2433094 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 303150-59-6

2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2433094
CAS No.: 303150-59-6
M. Wt: 302.2
InChI Key: FYSMFLOZCBANFR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H17Cl2N3O. It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. The compound features a dichloroacetamide group attached to a phenyl ring, which is further substituted with a 4-methylpiperazine moiety.

Properties

IUPAC Name

2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-17-6-8-18(9-7-17)11-4-2-10(3-5-11)16-13(19)12(14)15/h2-5,12H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSMFLOZCBANFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroacetamide group.

    Oxidation and Reduction: The phenyl ring and piperazine moiety can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2,2-Dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide serves as an intermediate in synthesizing pharmaceuticals targeting neurological and psychiatric disorders. Its structural features allow for modifications that enhance its pharmacological properties.

Biological Studies

Research has shown that this compound interacts with various biological pathways:

  • Antimicrobial Activity: In vitro studies indicate significant antimicrobial effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL. It also inhibits biofilm formation, crucial for managing chronic infections.
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25
  • Anticancer Properties: The compound has been studied as a potential topoisomerase II inhibitor, which plays a critical role in DNA replication and repair. Studies indicate that derivatives induce G2/M cell cycle arrest and apoptosis in cancer cell lines such as MGC-803 and HeLa.

Neuropharmacological Effects

The compound's interaction with specific receptors suggests potential neuropharmacological applications, particularly in treating anxiety and depression disorders.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated potent activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Anticancer Research

Research involving cancer cell lines has shown that this compound's derivatives exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: This compound is structurally similar but lacks the dichloro substitution.

    2,2-Dichloro-N-phenylacetamide: Similar in structure but without the piperazine moiety.

Uniqueness: 2,2-Dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is unique due to the combination of the dichloroacetamide group and the 4-methylpiperazine moiety. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

2,2-Dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, a compound with the CAS number 122833-04-9, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and results from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H16Cl2N4O
  • Molecular Weight : 303.20 g/mol
  • Structure :
    Cl2CC(=O)NC6H4N(C4H10N)2\text{Cl}_2C-C(=O)-N-\text{C}_6\text{H}_4-\text{N}(\text{C}_4\text{H}_{10}\text{N})_2

Research indicates that this compound exhibits a variety of biological activities through different mechanisms:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated significant antimicrobial effects against various pathogens. For instance, the compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • It was observed to inhibit biofilm formation, which is crucial for managing chronic infections.
  • Anticancer Properties :
    • The compound has been studied for its potential as a topoisomerase II inhibitor. Inhibition of this enzyme is significant as it plays a critical role in DNA replication and repair, making it a target for cancer therapy .
    • Studies reported that derivatives of similar structures induced G2/M cell cycle arrest and apoptosis in cancer cell lines such as MGC-803 and HeLa .
  • Neuropharmacological Effects :
    • The piperazine moiety in its structure suggests potential interactions with neurotransmitter systems, which may contribute to its psychoactive properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/MBC ValuesObservations
AntimicrobialStaphylococcus aureusMIC: 0.22 μg/mLSignificant inhibition of biofilm formation
AntimicrobialStaphylococcus epidermidisMIC: 0.25 μg/mLBactericidal effects observed
AnticancerMGC-803 (gastric cancer cells)Not specifiedInduced G2/M arrest and apoptosis
AnticancerHeLa (cervical cancer cells)Not specifiedTopoisomerase II inhibition

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for treating infections resistant to conventional antibiotics. Moreover, its anticancer activity suggests that it could be developed into a chemotherapeutic agent targeting specific cancer types.

Q & A

Q. What are the standard synthetic routes for 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis of structurally analogous acetamide-piperazine derivatives typically involves coupling chloroacetyl chloride with a substituted aniline precursor. For example:

React 4-(4-methylpiperazin-1-yl)aniline with 2,2-dichloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Stir the mixture at room temperature or under mild heating (40–60°C) for 6–12 hours.

Purify the crude product via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .
Critical parameters include stoichiometric control of the base, inert atmosphere (N₂/Ar) to prevent oxidation, and solvent selection (e.g., THF or DCM) to enhance reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 165–170 ppm). Aromatic protons from the phenyl group appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₆Cl₂N₃O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary biological targets or assays used to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Piperazine-acetamide derivatives are commonly screened for:
  • Receptor binding assays : Dopamine (D₂/D₃) or serotonin (5-HT₁A) receptors due to structural similarity to known ligands .
  • Enzyme inhibition studies : Acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity via spectrophotometric methods .
  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what pitfalls arise during process intensification?

  • Methodological Answer :
  • Solvent Optimization : Replace DCM with DMF to improve solubility of intermediates, reducing reaction time by 30% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
  • Automated Reactors : Use flow chemistry systems for precise temperature control and reduced byproduct formation .
    Common pitfalls include inconsistent stirring in large batches (leading to incomplete reactions) and column chromatography limitations at scale. Switch to recrystallization (ethanol/water) for cost-effective purification .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) be systematically resolved?

  • Methodological Answer :
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR to identify conformational flexibility in the piperazine ring, which may cause signal splitting .
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping signals in aromatic regions .
  • Computational Modeling : Compare experimental MS/MS fragmentation with in silico predictions (e.g., using MassFrontier) to validate structural assignments .

Q. What strategies are effective for evaluating in vivo neuropharmacological activity, and how do metabolite profiles influence interpretation?

  • Methodological Answer :
  • Rodent Models : Administer the compound (1–10 mg/kg, i.p.) and assess locomotor activity (open-field test) or cognitive function (Morris water maze) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., N-demethylation of the piperazine ring) and phase II conjugates (glucuronidation) .
  • Blood-Brain Barrier (BBB) Penetration : Calculate logP (∼2.5–3.0) and polar surface area (<90 Ų) to predict CNS bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., clozapine for receptor binding) and ensure consistent cell passage numbers .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts in vitro .
  • Structural Analog Comparison : Benchmark activity against N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (CAS 701926-99-0), which shares a similar scaffold .

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